2-[4-(N-methyl-2-phenoxyacetamido)phenyl]acetic acid
Overview
Description
2-[4-(N-methyl-2-phenoxyacetamido)phenyl]acetic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a phenoxyacetamido group attached to a phenylacetic acid backbone.
Preparation Methods
The synthesis of 2-[4-(N-methyl-2-phenoxyacetamido)phenyl]acetic acid involves several steps:
Starting Materials: The synthesis typically begins with the preparation of N-methyl-2-phenoxyacetamide.
Reaction Conditions: The N-methyl-2-phenoxyacetamide is then reacted with 4-bromoacetophenone under basic conditions to form the intermediate product.
Final Step: The intermediate product is subjected to hydrolysis to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
2-[4-(N-methyl-2-phenoxyacetamido)phenyl]acetic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(N-methyl-2-phenoxyacetamido)phenyl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-(N-methyl-2-phenoxyacetamido)phenyl]acetic acid involves its interaction with specific molecular targets:
Molecular Targets: It is known to interact with enzymes and receptors involved in inflammatory pathways, potentially inhibiting their activity.
Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and cell proliferation.
Comparison with Similar Compounds
2-[4-(N-methyl-2-phenoxyacetamido)phenyl]acetic acid can be compared with other similar compounds:
Similar Compounds: Examples include 2-[4-(N-ethyl-2-phenoxyacetamido)phenyl]acetic acid and 2-[4-(N-methyl-2-phenylacetamido)phenyl]acetic acid.
Uniqueness: The presence of the phenoxyacetamido group in this compound imparts unique chemical and biological properties, distinguishing it from other related compounds.
Properties
IUPAC Name |
2-[4-[methyl-(2-phenoxyacetyl)amino]phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-18(14-9-7-13(8-10-14)11-17(20)21)16(19)12-22-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRDKMYLCOZKKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)CC(=O)O)C(=O)COC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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